(2-Chloro-4-nitrophenoxy)acetic acid
Overview
Description
(2-Chloro-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a nitro group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-nitrophenoxy)acetic acid typically involves the reaction of 2-chloro-4-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Commonly, the reaction is carried out in a solvent like dimethyl sulfoxide or acetonitrile, and the temperature is maintained around 60-80°C to ensure a high yield of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydrogencarbonate in acetonitrile at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Esterification: Sulfuric acid as a catalyst with alcohols.
Major Products:
Aminophenoxyacetic acid: Formed by the reduction of the nitro group.
Phenoxyacetic acid esters: Formed by esterification reactions.
Scientific Research Applications
(2-Chloro-4-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a herbicide due to its structural similarity to phenoxyacetic acid derivatives.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. For instance, as a potential herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The nitro group and chlorine atom play crucial roles in enhancing its biological activity by affecting its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
- (4-Chloro-2-nitrophenoxy)acetic acid
- (2,4-Dichlorophenoxy)acetic acid
- (2-Nitrophenoxy)acetic acid
Comparison:
- (4-Chloro-2-nitrophenoxy)acetic acid: Similar structure but with different positions of chlorine and nitro groups, leading to variations in reactivity and biological activity.
- (2,4-Dichlorophenoxy)acetic acid: Contains two chlorine atoms, widely used as a herbicide known as 2,4-D.
- (2-Nitrophenoxy)acetic acid: Lacks the chlorine atom, which affects its chemical properties and applications .
(2-Chloro-4-nitrophenoxy)acetic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKTYNLLVGHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298563 | |
Record name | (2-chloro-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5037-04-7 | |
Record name | 5037-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-chloro-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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